molecular formula C11H12N2O2 B2373962 3-(3,4-dimethoxyphenyl)-1H-pyrazole CAS No. 154257-70-2

3-(3,4-dimethoxyphenyl)-1H-pyrazole

Cat. No.: B2373962
CAS No.: 154257-70-2
M. Wt: 204.229
InChI Key: SKDIDNLXZGTGPW-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Pharmaceutical Sciences and Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are fundamental pillars of pharmaceutical sciences. Their structural diversity and the ability to present functional groups in precise three-dimensional arrangements make them ideal frameworks for drug design. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring system.

The prevalence of heterocycles in drug discovery is due to several key factors:

Structural Diversity: The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces a wide array of structural possibilities and electronic properties. This allows medicinal chemists to fine-tune the characteristics of a molecule to achieve a desired therapeutic effect.

Biological Relevance: Many essential biological molecules, such as amino acids, vitamins, and nucleotides, are themselves heterocyclic. This inherent biological relevance often means that synthetic heterocyclic compounds can effectively interact with biological targets like enzymes and receptors.

Advances in synthetic organic chemistry, including metal-catalyzed cross-coupling reactions, have further broadened the accessibility and variety of functionalized heterocyclic compounds, providing an ever-expanding chemical space for drug discovery programs. biointerfaceresearch.comuni.lu

Importance of the Pyrazole (B372694) Scaffold as a Privileged Structure in Drug Development

Within the vast family of heterocyclic compounds, certain scaffolds appear with remarkable frequency in successful drugs, earning them the designation of "privileged structures." This concept describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. sigmaaldrich.com These structures are not merely common; they are versatile templates that typically exhibit favorable drug-like properties, making them excellent starting points for the development of new therapeutic agents. iucr.orgrsc.org

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a prominent privileged structure in medicinal chemistry. nih.gov Its value is demonstrated by its presence in a wide array of approved drugs that treat a diverse range of conditions. The pyrazole nucleus is known to be a component of molecules exhibiting anti-inflammatory, analgesic, anticancer, antiviral, and antidiabetic properties, among others. nih.govjocpr.com

The utility of the pyrazole scaffold is underscored by its incorporation into numerous commercially successful pharmaceuticals. This versatility confirms the pharmacological value of this heterocycle and solidifies its status as a key building block in the design of novel drugs. nih.govnih.gov

Table 1: Examples of Marketed Drugs Containing the Pyrazole Scaffold

Drug Name Therapeutic Area Mechanism of Action (Simplified)
Celecoxib Anti-inflammatory, Analgesic Selective COX-2 Inhibitor
Sildenafil Erectile Dysfunction, Pulmonary Hypertension PDE5 Inhibitor
Ruxolitinib Myelofibrosis, Polycythemia Vera JAK1/JAK2 Inhibitor
Crizotinib Non-Small Cell Lung Cancer ALK/ROS1 Kinase Inhibitor
Axitinib Renal Cell Carcinoma VEGF Receptor Kinase Inhibitor
Ibrutinib B-cell Cancers Bruton's Tyrosine Kinase (BTK) Inhibitor
Darolutamide Prostate Cancer Androgen Receptor Inhibitor
Lenacapavir HIV Infection HIV Capsid Inhibitor

This table is for illustrative purposes and is not exhaustive.

Overview of the Research Landscape for 3-(3,4-dimethoxyphenyl)-1H-pyrazole and Related Derivatives

Direct research focusing exclusively on the parent compound this compound is limited. Instead, the scientific literature reveals its primary role as a valuable chemical intermediate and structural motif for the synthesis of more complex and functionally diverse derivatives. The 3,4-dimethoxyphenyl group, often derived from veratraldehyde or a related precursor, is a common feature in many biologically active molecules, and its combination with the privileged pyrazole scaffold serves as a strategic starting point for medicinal chemistry campaigns.

The research landscape for derivatives of this scaffold is principally focused on the development of novel therapeutic agents, particularly in the area of oncology.

Key Research Areas and Findings:

Synthesis of Pyrazole-Containing Chalcones: A significant area of research involves the use of the 3-(3,4-dimethoxyphenyl) moiety in the synthesis of chalcones. Chalcones are natural precursors to flavonoids and are known for a wide spectrum of biological activities, including anticancer effects. nih.gov For example, a chalcone (B49325) derivative, (E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, was synthesized via a Claisen-Schmidt condensation reaction. iucr.orgnih.gov This line of research aims to combine the structural features of pyrazoles and chalcones to create new molecules with potential anticancer activity. iucr.orgnih.gov The 3,4-dimethoxy substitution pattern is of particular interest, as related methoxylated chalcones have been shown to possess potent pro-apoptotic and tubulin polymerization inhibitory activities. nih.gov

Development of Functionalized Intermediates: The core scaffold is often functionalized to allow for further chemical elaboration. For instance, the compound this compound-4-carbaldehyde has been synthesized and cataloged. uni.lu This aldehyde derivative serves as a versatile platform for creating a variety of other molecules, such as hydrazones and other imino-functionalized derivatives, which can then be screened for biological activity. biointerfaceresearch.comuni.lu

Creation of Complex Hybrids for Anticancer Evaluation: Researchers have incorporated the this compound unit into larger, more complex molecular hybrids. These efforts aim to leverage the favorable properties of the pyrazole core while introducing new functionalities to target specific biological pathways. An example is the synthesis of 3-(3,4-dimethoxyphenyl)-N'-(4-(trifluoromethyl)benzylidene)-1H-pyrazole-5-carbohydrazide. sigmaaldrich.com Such complex derivatives are often designed and synthesized as part of larger libraries of compounds to be screened for anti-proliferative activity against various cancer cell lines. nih.gov

Table 2: Investigated Derivatives Based on the this compound Scaffold

Derivative Name/Class Synthetic Approach Research Focus
(E)-1-(3,4-Dimethoxyphenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone with a pyrazole-carbaldehyde. iucr.orgnih.gov Development of novel pyrazole-containing chalcones with potential anticancer activities. iucr.orgnih.gov
This compound-4-carbaldehyde Not detailed in sources, but represents a key functionalized intermediate. uni.lu Serves as a versatile synthetic platform for creating more complex derivatives for biological screening. biointerfaceresearch.com
3-(3,4-dimethoxyphenyl)-N'-(benzylidene)-1H-pyrazole-5-carbohydrazides Condensation of a pyrazole carbohydrazide (B1668358) with a substituted benzaldehyde. sigmaaldrich.com Creation of complex hydrazone derivatives for early-stage discovery and potential therapeutic applications. sigmaaldrich.com
5-Amino-3-(3,4-dimethoxyphenyl)-1H-pyrazole Not detailed in sources, but represents another key functionalized intermediate. synquestlabs.com Provides a nucleophilic amino group for further synthetic modifications and library development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-10-4-3-8(7-11(10)15-2)9-5-6-12-13-9/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDIDNLXZGTGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=NN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activities and Pharmacological Profiles of 3 3,4 Dimethoxyphenyl 1h Pyrazole Derivatives

Anticancer Activity Research

Derivatives of 3-(3,4-dimethoxyphenyl)-1H-pyrazole have been a focal point of anticancer research, demonstrating promising activity against several cancer types through various mechanisms of action.

Induction of Apoptosis in Neoplastic Cells

A key mechanism through which pyrazole (B372694) derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells without causing widespread inflammation.

Research on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) has shown that their cytotoxic effect is linked to the induction of apoptosis. nih.govnih.gov This was confirmed by Annexin-V-FITC and PI staining assays. waocp.orgresearchgate.net The pro-apoptotic activity was found to be mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govwaocp.orgnih.govresearchgate.net

Similarly, studies on condensed pyrazole derivatives in HT29 colon cancer cells revealed that these compounds can trigger apoptosis even in cells with a non-functional p53 protein, a common feature in many cancers that confers resistance to conventional therapies. researchgate.net The apoptotic pathway in these cells was shown to involve both extrinsic (caspase-8 activation) and intrinsic pathways, evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, activation of caspase-9, and cleavage of PARP-1. researchgate.net Novel pyrazolo[3,4-b]pyridines have also been shown to induce apoptosis in MCF7, HCT-116, and HeLa cancer cell lines. nih.gov

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound derivatives can interfere with the cancer cell cycle, leading to arrest at specific checkpoints and preventing cell proliferation.

In one study, a pyrazole derivative, when applied to MDA-MB-468 breast cancer cells at its IC₅₀ concentration, caused the cells to arrest in the S phase of the cell cycle. nih.govwaocp.orgresearchgate.net This arrest prevents the cells from replicating their DNA, thereby halting their division.

Other research focusing on pyrazolo[3,4-b]pyridine derivatives has demonstrated that these compounds can inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov By inhibiting CDK2 and/or CDK9, these derivatives effectively arrest the cell cycle, providing another avenue for their anticancer activity. nih.gov Similarly, certain 1,3-diarylpyrazolones have been found to induce cell cycle arrest at the G2/M checkpoint in non-small cell lung cancer cells. nih.gov

Antimicrobial Activity Investigations

The versatile pyrazole scaffold is also a source of potent antimicrobial agents, with derivatives showing efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been included in screens for antimicrobial activity. The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was reported as part of a study evaluating the antimicrobial properties of a series of pyrazoles. nih.gov

Broader studies on pyrazole derivatives have demonstrated significant antibacterial potential. Some pyrazole-thiazole hybrids have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections, with minimum bactericidal concentration (MBC) values below 0.2 µM. nih.gov Other pyrazole derivatives have exhibited broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. nih.govajpp.in For example, a new pyrazole derivative demonstrated strong antibacterial action against Enterococcus faecalis and Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 60 µg/mL for both. researchgate.net The incorporation of electron-withdrawing groups onto the pyrazole structure has been noted to enhance antibacterial efficacy. ajpp.in Furthermore, some pyrazole compounds have shown synergistic activity with existing antibiotics like colistin (B93849) against resistant bacterial strains. nih.gov

Derivative Class / CompoundBacterial StrainActivity (MIC/MBC)Reference
Pyrazole-Thiazole HybridsMRSAMBC <0.2 µM nih.gov
Aminoguanidine-derived PyrazolesS. aureusMIC: 1–8 µg/ml nih.gov
Aminoguanidine-derived PyrazolesE. coliMIC: 1 µg/ml nih.gov
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazoleE. faecalisMIC: 60 µg/mL researchgate.net
4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methylphenyl)-1-phenylpyrazoleS. aureusMIC: 60 µg/mL researchgate.net
Pyrazole clubbed imino phenyl derivativesS. aureus, E. coli, P. pyrogenesActive ajpp.in

Antifungal Efficacy against Fungal Pathogens

The antifungal properties of pyrazole derivatives have also been an area of active investigation. The aforementioned study that included Ethyl 3-(3,4-dimethoxyphenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was part of a broader effort to identify new antifungal agents. nih.gov

Research on pyrazole clubbed imino phenyl derivatives has shown outstanding antifungal activity against Aspergillus niger, with a minimum inhibitory concentration (MIC) of 0.2 µg/ml, which was more potent than the standard drug fluconazole. ajpp.in These compounds also demonstrated good activity against Candida albicans, with a MIC of 50 µg/ml. ajpp.in Another study highlighted a novel pyrazole derivative that exhibited remarkable antifungal activity with MIC values ranging from 2.9 to 7.8 µg/mL, lower than the standard drug clotrimazole. nih.gov These findings underscore the potential of the pyrazole core structure in developing new treatments for fungal infections.

Anthelmintic Activity

The search for new anthelmintic agents is a crucial area of research due to the widespread prevalence of parasitic worm infections in both humans and livestock, and the growing problem of drug resistance. While specific studies focusing exclusively on the anthelmintic properties of this compound derivatives are not extensively reported in the available literature, the broader class of pyrazole-containing compounds has shown promise in this area.

Research into various pyrazole derivatives has indicated their potential to combat helminth infections. For instance, studies on different series of pyrazole analogues have demonstrated their efficacy against various worm species. These investigations, often employing in vitro assays against model organisms like Pheretima posthuma or Caenorhabditis elegans, have established that the pyrazole scaffold can serve as a valuable template for the design of new anthelmintic drugs. nih.govmdpi.com The mechanism of action, though not fully elucidated for all derivatives, is thought to involve the disruption of key physiological processes in the parasites.

One study on benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives, which are structurally related to pyrazoles, identified several compounds that significantly inhibited the growth of C. elegans at low micromolar concentrations. nih.gov These compounds did not cause immediate death but rather arrested larval development, suggesting a specific mode of action. nih.gov While this study did not include a 3,4-dimethoxyphenyl substituent, it highlights the potential of the pyrazole core in developing new anthelmintics. Further research is warranted to explore the specific contribution of the 3-(3,4-dimethoxyphenyl) moiety to the anthelmintic activity of pyrazole derivatives.

Anti-inflammatory Activity Studies

Inflammation is a complex biological response implicated in numerous diseases, and the development of novel anti-inflammatory agents remains a significant therapeutic goal. Derivatives of this compound have been investigated for their anti-inflammatory potential, with several studies demonstrating significant activity.

One line of research has focused on the synthesis of pyrazole and pyrazolo[3,4-d]pyridazine derivatives bearing a 3,4,5-trimethoxyphenyl group, which is structurally similar to the 3,4-dimethoxyphenyl moiety. These compounds were evaluated for their ability to inhibit the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. researchgate.net Several of the synthesized pyrazole derivatives showed potent inhibitory effects on the expression of these inflammatory mediators. researchgate.net

Another study focused on a series of new heterocyclic derivatives conjugated with a 1,3-disubstituted pyrazole moiety, starting from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde. The anti-inflammatory screening of these compounds revealed that many possessed significant activity, comparable to the standard drug celecoxib, a selective COX-2 inhibitor. nih.gov This suggests that the pyrazole core, when appropriately substituted, can be a potent scaffold for anti-inflammatory agents. The 3,4-dimethoxy substitution pattern is a well-known feature in many compounds with anti-inflammatory properties, and its incorporation into the pyrazole ring system appears to be a promising strategy for developing new therapeutic agents.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundTest ModelActivityReference
Pyrazolo[3,4-d]pyridazine derivativesInhibition of iNOS and COX-2 expression in LPS-stimulated murine RAW 264.7 macrophagesStrong downregulation of iNOS expression (20.3 ± 0.6–51.3 ± 3.5% relative to control) and inhibition of COX-2 expression. researchgate.net
1,3-Disubstituted pyrazole derivativesProstaglandin inhibitionSignificant anti-inflammatory activities comparable to celecoxib. nih.gov

This table presents a summary of the anti-inflammatory activities of structurally related pyrazole derivatives.

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of this compound derivatives has been explored, with several studies indicating their capacity to scavenge free radicals.

The antioxidant activity of these compounds is often evaluated using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A number of pyrazole derivatives have demonstrated significant DPPH radical scavenging activity, indicating their potential to act as antioxidants. nih.gov

One study on a series of (E)-3-amino-N′-(substituted benzylidene)-5-(phenylamino)-1H-pyrazole-4-carbohydrazides, including a derivative with a 3,4-dimethoxybenzylidene moiety, investigated their antioxidant properties. The presence of the dimethoxy groups on the phenyl ring is often associated with enhanced antioxidant activity.

Table 2: Antioxidant Activity of Selected Pyrazole Derivatives

Compound/Derivative ClassAssayResultsReference
3,5-bis(4-fluorophenyl)-1H-pyrazolesDPPH Radical ScavengingExhibited antioxidant properties. researchgate.net
3-(2-naphthyl)-1-phenyl-1H-pyrazole derivativesDPPH, NO, and Superoxide ScavengingShowed excellent radical scavenging activity. nih.gov
(E)-3-amino-N′-(3,4-dimethoxybenzylidene)-5-(phenylamino)-1H-pyrazole-4-carbohydrazideNot specifiedInvestigated for antioxidant properties.

This table summarizes the antioxidant activities of various pyrazole derivatives, some of which are structurally related to this compound.

Other Pharmacological Activities (e.g., Antidiabetic, Analgesic, Monoamine Oxidase Inhibition)

Beyond the aforementioned activities, derivatives of this compound have been investigated for a variety of other pharmacological effects, highlighting the versatility of this chemical scaffold.

Antidiabetic Activity: The pyrazole nucleus is a component of several compounds investigated for their antidiabetic potential. Research in this area has often focused on the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. Inhibition of these enzymes can delay the absorption of glucose from the gut, thereby helping to manage postprandial hyperglycemia. While specific studies on this compound derivatives are limited, related structures like pyrazolo[3,4-b]pyridine derivatives have been shown to be effective inhibitors of α-amylase. nih.govnih.gov Further investigation is needed to determine the specific impact of the 3,4-dimethoxyphenyl substitution on this activity.

Analgesic Activity: The analgesic properties of pyrazole derivatives have been recognized for a long time, with some of the earliest synthetic analgesics belonging to this class of compounds. Modern research continues to explore new pyrazole derivatives for their pain-relieving effects. The analgesic activity is often evaluated using animal models such as the hot plate test and the acetic acid-induced writhing test. wikipedia.orgnih.govnih.gov While specific data for this compound derivatives is not abundant, the general class of pyrazoles continues to be a promising source of new analgesic agents. nih.gov

Monoamine Oxidase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. A study on a series of 1-thiocarbamoyl-3-(phenyl and/or 4-substituted phenyl)-5-(3,4-dimethoxyphenyl and/or 2-chloro-3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives revealed potent and selective inhibitory activity against MAO-A. nih.gov Notably, the presence of the 3,4-dimethoxyphenyl group at the 5-position of the pyrazole ring was a key feature of the most active compounds. nih.gov Some of these derivatives showed inhibitory potency comparable to the standard drug clorgyline. nih.gov

Table 3: Monoamine Oxidase-A (MAO-A) Inhibitory Activity of Selected 4,5-dihydro-1H-pyrazole Derivatives

CompoundRR'% Inhibition of MAO-A (at 10⁻⁵ M)
1 HH65.4 ± 2.1
2 4-CH₃H68.9 ± 3.5
3 4-OCH₃H95.6 ± 4.2
4 4-ClH75.1 ± 2.8
5 4-FH70.3 ± 3.1
6 H2-Cl72.8 ± 2.5
7 4-CH₃2-Cl78.4 ± 3.9
8 4-OCH₃2-Cl98.2 ± 5.1
9 4-Cl2-Cl82.5 ± 3.3
10 4-F2-Cl76.9 ± 2.9
Clorgyline 99.5 ± 5.3

Adapted from a study on 1-thiocarbamoyl-3-(R-phenyl)-5-(R'-3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives. nih.gov The core structure in the study is a dihydropyrazole.

Comparative Analysis of Biological Activities within Substituted this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and the phenyl groups. A comparative analysis of the available data reveals key structure-activity relationships (SAR).

In the context of monoamine oxidase inhibition , the study on 1-thiocarbamoyl-4,5-dihydro-1H-pyrazole derivatives demonstrated that electron-donating groups on the 3-phenyl ring, such as a methoxy (B1213986) group (4-OCH₃), significantly enhanced MAO-A inhibitory activity. nih.gov The compound with a 4-methoxyphenyl (B3050149) group at the 3-position and a 3,4-dimethoxyphenyl group at the 5-position was one of the most potent inhibitors. nih.gov This suggests that the electronic properties of the substituents on the phenyl rings play a critical role in the interaction with the active site of the enzyme.

For anti-inflammatory activity , the presence of bulky heterocyclic systems attached to the pyrazole-4-carboxaldehyde scaffold has been shown to yield compounds with significant potency. nih.gov The specific substitutions on these appended rings, as well as on the N1-position of the pyrazole, modulate the activity and can also influence the ulcerogenic potential of the compounds. nih.gov

Regarding antioxidant activity , the presence of hydroxyl or methoxy groups on the phenyl rings is generally considered to enhance the radical scavenging capacity. The 3,4-dimethoxy substitution itself is a favorable feature for antioxidant potential. Further modifications at other positions of the pyrazole ring can fine-tune this activity.

Mechanisms of Action and Molecular Targeting of 3 3,4 Dimethoxyphenyl 1h Pyrazole Analogues

Enzyme Inhibition Profiles

Analogues of 3-(3,4-dimethoxyphenyl)-1H-pyrazole have demonstrated potent inhibitory activity against several classes of enzymes that are crucial for cellular function and are often dysregulated in disease states.

Kinases: A primary mode of action for many pyrazole (B372694) derivatives is the inhibition of protein kinases, which are pivotal regulators of cell signaling. For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives have shown potent inhibition of Janus kinases (JAK2/3) and Aurora kinases (A/B) with IC50 values in the low micromolar to nanomolar range. nih.gov Specifically, compound 10e from this series displayed IC50 values of 0.166 μM for JAK2, 0.057 μM for JAK3, 0.939 μM for Aurora A, and 0.583 μM for Aurora B. nih.gov Another study on pyrazole-based compounds highlighted their activity as Cyclin-Dependent Kinase (CDK) inhibitors, with some derivatives showing potent antiproliferative effects. nih.gov The substitution pattern on the pyrazole ring, such as the presence of a cyclobutyl group, was found to be optimal for activity against certain cancer cell lines. nih.gov Furthermore, pyrazole derivatives have been identified as inhibitors of other kinases, including Akt and TANK-binding kinase 1 (TBK1), underscoring the broad kinase-inhibitory potential of this scaffold.

Carbonic Anhydrase: Certain pyrazole derivatives have been identified as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. A series of substituted pyrazol-4-yl-diazene derivatives demonstrated potent inhibition of human CA isoforms I and II (hCA I and II), with Ki values in the nanomolar range. mdpi.com

Monoamine Oxidase: Analogues of pyrazole have also been investigated for their ability to inhibit monoamine oxidases (MAOs), enzymes that are critical in the metabolism of neurotransmitters. While some pyrazole derivatives have shown selective inhibition of MAO-A, the presence of a dimethoxyphenyl group on the pyrazole ring has been noted to influence the inhibitory potency.

Compound ClassTarget EnzymeIC50/Ki ValuesReference
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivativesJAK20.166 µM (for compound 10e) nih.gov
JAK30.057 µM (for compound 10e) nih.gov
Aurora A0.939 µM (for compound 10e) nih.gov
Aurora B0.583 µM (for compound 10e) nih.gov
Substituted pyrazol-4-yl-diazene derivativeshCA I1.06 ± 0.16 to 9.83 ± 0.74 nM mdpi.com
hCA II0.68 ± 0.12 to 7.16 ± 1.14 nM mdpi.com

Interactions with Cellular Macromolecules

The biological activity of this compound analogues is also attributed to their direct interactions with fundamental cellular macromolecules like DNA and tubulin.

DNA: Studies on diaryl-1H-pyrazoles have revealed their ability to bind to DNA. Molecular docking studies suggest that these compounds favorably bind to the minor groove of the DNA double helix. nih.govajpp.in This interaction is thought to be a contributing factor to their anticancer properties. The binding is primarily driven by non-covalent interactions, and the planarity of the pyrazole system can facilitate partial intercalation with the DNA base pairs. ajpp.in

Tubulin: Several pyrazole derivatives have been identified as tubulin polymerization inhibitors. By interfering with the dynamics of microtubule assembly, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. For example, novel indole-pyrazole hybrids have been designed as tubulin-targeting agents, with some compounds showing moderate inhibitory activity against tubulin polymerization.

Modulation of Specific Signaling Pathways Involved in Disease Pathogenesis

The enzymatic inhibitory activities and macromolecular interactions of this compound analogues culminate in the modulation of critical signaling pathways that are often hyperactivated in diseases like cancer.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Pyrazole-based compounds have been shown to inhibit key components of this pathway. For instance, some analogues have demonstrated the ability to decrease the phosphorylation of Akt substrates, thereby impeding downstream signaling.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is frequently dysregulated in cancer and inflammatory diseases. As mentioned earlier, certain 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives are potent inhibitors of JAK2 and JAK3. nih.gov Their inhibitory action leads to the downregulation of the phosphorylation of STAT3 and STAT5, key downstream effectors of this pathway. nih.gov

ROS-Mediated Pathways: Some pyrazole derivatives exert their effects by modulating the levels of reactive oxygen species (ROS) within cells. Increased ROS production can trigger downstream signaling cascades that lead to programmed cell death. nih.govnih.govresearchgate.net

Molecular Basis of Programmed Cell Death Induction

A significant outcome of the molecular targeting by this compound analogues is the induction of programmed cell death, or apoptosis, in cancer cells.

This process is often initiated by the generation of reactive oxygen species (ROS). nih.govnih.govresearchgate.net The elevated intracellular ROS levels can lead to cellular stress and activate apoptotic pathways. A key event in this process is the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, an increase in caspase-3 activity has been observed following treatment with pyrazole derivatives. nih.govnih.govresearchgate.net

Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. Depending on the specific analogue and cell type, arrest can occur at the G1 or G2/M phase. nih.govnih.gov For example, a 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivative was found to induce S phase arrest in triple-negative breast cancer cells. nih.govnih.govresearchgate.net This cell cycle blockade, coupled with the activation of apoptotic machinery, contributes to the antiproliferative effects of these compounds.

Identification of Novel Biological Targets

Ongoing research continues to uncover new biological targets for this compound analogues, expanding their therapeutic potential.

Among the more recently identified targets are Aurora kinases and TANK-binding kinase 1 (TBK1) . As previously noted, pyrazole derivatives have shown potent inhibitory activity against Aurora kinases A and B. nih.gov TBK1, a key regulator of innate immunity, has also been identified as a target, suggesting a potential role for these compounds in modulating immune responses.

Another novel target that has emerged is the M2 isoform of pyruvate kinase (PKM2) . nih.gov PKM2 is a key enzyme in cancer metabolism, and its activation by small molecules represents a novel therapeutic strategy. The discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as PKM2 activators highlights the versatility of the pyrazole scaffold in targeting diverse biological pathways. nih.gov

Structure Activity Relationship Sar Studies of 3 3,4 Dimethoxyphenyl 1h Pyrazole Derivatives

Influence of Substitution Patterns on the Pyrazole (B372694) Nucleus on Biological Potency and Selectivity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in drug design. rsc.orgresearchgate.net The substitution pattern on this nucleus is a critical determinant of the biological activity of 3-(3,4-dimethoxyphenyl)-1H-pyrazole derivatives. The position, nature, and electronic properties of substituents can significantly modulate the compound's interaction with its biological target.

The pyrazole nucleus has distinct positions (N1, C3, C4, and C5) where substitutions can occur. Electrophilic substitution reactions typically happen at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. nih.gov The N1 position is also a key site for modification, often influencing the compound's pharmacokinetic properties.

Research has shown that the presence and type of substituents on the pyrazole ring can drastically alter biological potency and selectivity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, modifications at the 3 and 5 positions of the pyrazole scaffold were evaluated to modulate inhibitory activity and selectivity. nih.gov The study found that even minor changes, such as the introduction of a methyl or benzyl (B1604629) group, could lead to a decrease in inhibitory activity compared to an unsubstituted phenyl group at these positions. nih.gov

The electronic effects of substituents are also paramount. Electron-donating groups (like alkyl and methoxy) can increase the electron density of the pyrazole ring, while electron-withdrawing groups (such as nitro and cyano) decrease it. researchgate.net These electronic shifts can directly impact the binding affinity of the derivative to its target protein. researchgate.net For example, the presence of a trifluoromethyl group, a strong electron-withdrawing group, on a phenyl ring attached to the pyrazole nucleus has been shown to enhance anticancer activity in certain series of compounds. mdpi.com

The following table summarizes the influence of various substituents on the pyrazole nucleus on biological activity, as reported in different studies.

Substituent PositionSubstituent TypeObserved Effect on Biological ActivityReference Compound Example
C3PhenylHigh inhibitory activity against meprin α. nih.gov3,5-diphenylpyrazole
C3MethylDecreased inhibitory activity against meprin α compared to phenyl. nih.gov3-methyl-5-phenylpyrazole derivative
C3BenzylDecreased inhibitory activity against meprin α compared to phenyl. nih.gov3-benzyl-5-phenylpyrazole derivative
C4Halogen (Cl)Potent antiviral activity. nih.gov4,5-disubstituted pyrazole derivative
C5Aryl (e.g., 2-pyrolyl)High activity against monoamine oxidase (MAO). pharmatutor.org1-thiocarbomyl-3-substituted phenyl-5-(2-pyrole)-4,5-dihydro-(1H)-pyrazole

Contribution of the 3,4-Dimethoxyphenyl Substituent to Pharmacological Activity

The two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring are electron-donating and can participate in hydrogen bonding with receptor sites. The presence and positioning of these methoxy groups can be critical for activity. For instance, in studies of pyrazole derivatives as inhibitors of certain enzymes, the dimethoxyphenyl moiety has been shown to fit into specific binding pockets. nih.gov

The metabolic stability of the compound can also be affected by the 3,4-dimethoxyphenyl group. The methoxy groups can be subject to metabolic O-demethylation, which could lead to the formation of active or inactive metabolites. Understanding the metabolic fate of this moiety is essential for drug development.

In a study on pyrazole-based inhibitors, a compound containing a 3,4-dimethoxyphenyl group at the 3-position of the pyrazole ring was synthesized and evaluated. nih.gov The specific contribution of this group was explored in the context of its interaction with the S1 and S1' pockets of meprin α and β. nih.gov

Impact of Various Chemical Moieties (e.g., Aryl, Heteroaryl, Alkyl) on the Overall Pharmacological Profile

The introduction of diverse chemical moieties, such as other aryl rings, heteroaryl systems, or alkyl chains, at various positions of the this compound scaffold allows for extensive exploration of the chemical space and fine-tuning of the pharmacological profile.

Aryl and Heteroaryl Substituents: The attachment of additional aryl or heteroaryl rings can lead to compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.com These planar, aromatic systems can engage in π-π stacking interactions with aromatic amino acid residues in the binding sites of target proteins.

For example, the incorporation of a quinolone moiety into a pyrazole structure resulted in a compound with superior anti-inflammatory activity compared to celecoxib. nih.govmdpi.com Similarly, pyrazole derivatives containing a thiophene (B33073) moiety have demonstrated significant antibacterial and antifungal activities. mdpi.com

The following table provides examples of how different aryl and heteroaryl substituents impact the pharmacological profile of pyrazole derivatives.

Appended MoietyPosition on PyrazoleResulting Pharmacological Activity
QuinoloneVariedAnti-inflammatory. nih.govmdpi.com
ThiopheneVariedAntibacterial, Antifungal. mdpi.com
PhenylthiazoleVariedAntibacterial. mdpi.com
NitrofuranVariedAntibacterial, Antifungal. nih.govpharmatutor.org
IndoleVariedAnti-inflammatory, Antioxidant. nih.gov

Alkyl Substituents: The introduction of alkyl groups can influence the lipophilicity and steric properties of the molecule. A balance between hydrophobic and hydrophilic character is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Bulky alkyl groups can sterically hinder the binding of the molecule to its target, while smaller alkyl groups might improve the fit and enhance binding affinity. researchgate.net

Stereochemical Effects on Biological Activity and Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological potencies and toxicities. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer.

While the core this compound is achiral, the introduction of chiral centers through substitution can lead to stereoisomers. For instance, if a substituent on the pyrazole ring or an attached side chain contains a stereocenter, the resulting enantiomers or diastereomers may display distinct biological profiles.

Although specific studies focusing solely on the stereochemical effects of this compound derivatives are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action are well-established. It is a critical consideration in the design and development of any new therapeutic agent to ensure optimal efficacy and minimize potential side effects.

Computational and in Silico Approaches in Research on 3 3,4 Dimethoxyphenyl 1h Pyrazole

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net It is widely employed in drug discovery to understand how ligands like 3-(3,4-dimethoxyphenyl)-1H-pyrazole might interact with the active site of a biological target, such as an enzyme or receptor. smolecule.com Docking studies on pyrazole (B372694) derivatives have been used to screen for potential inhibitors of various protein targets, including kinases and other enzymes implicated in diseases like cancer. nih.govnih.govresearchgate.net

Analysis of Binding Interactions and Binding Poses

The analysis of binding interactions reveals the specific forces that stabilize the ligand-target complex. For pyrazole-containing compounds, these interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the oxygen atoms of the dimethoxy groups on the phenyl ring of this compound are potential hydrogen bond acceptors and donors. Studies on related pyrazole derivatives show that these interactions are crucial for anchoring the ligand within the active site of the target protein. For instance, a derivative, 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, was predicted to form hydrogen bonds with the His51 and Arg74 residues of the DEN2 NS2B/NS3 serine protease. mdpi.com In another study, pyrazolo[3,4-b]pyridine derivatives formed hydrogen bonds with key residues like Asp145 and Lys48 in the CDK9 active site, with the methoxy (B1213986) group playing an important role in this interaction. nih.gov

Hydrophobic and Pi-Interactions: The aromatic rings (both pyrazole and the dimethoxyphenyl group) are key to forming hydrophobic and pi-stacking interactions with nonpolar residues in the binding pocket. Research on similar pyrazolo[3,4-b]pyridines demonstrated pi-hydrogen interactions with residues such as Leu156 and Ile25. nih.gov These interactions are vital for the proper orientation and stabilization of the ligand.

The combination of these interactions determines the binding pose, or the specific conformation and orientation of the ligand within the target's active site.

Prediction of Binding Affinities

Pyrazole DerivativeTarget ProteinPredicted Binding Energy (kcal/mol)Reference
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09 nih.govresearchgate.net
3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamideCDK2 (2VTO)-10.35 nih.govnih.gov
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A (2W1G)-8.57 nih.govresearchgate.net
5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamideRET Kinase-7.14 mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net For this compound, DFT calculations can elucidate properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). researchgate.netnih.gov

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining molecular reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule; a larger gap implies higher stability. DFT studies on related dimethoxybenzene and pyrazole derivatives have successfully calculated these values, providing insights into their electronic properties. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov For this compound, the MEP would likely show negative potential around the pyrazole nitrogens and methoxy oxygens, indicating these are sites prone to interacting with electrophiles or forming hydrogen bonds. Such maps are valuable for understanding intermolecular interactions and predicting reactivity. researchgate.netnih.gov

DFT calculations on similar pyrazole derivatives have been performed using the B3LYP functional with a 6-31G(d,p) basis set to optimize molecular geometries and analyze electronic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new, untested compounds. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. rsc.org

Studies on pyrazole derivatives have successfully used 3D-QSAR to develop predictive models for their inhibitory activity against targets like MALT1 and RET kinase. rsc.orgnih.gov These models are built from a dataset of compounds with known activities and are validated statistically. rsc.org

Statistical Parameters for 3D-QSAR Models of Pyrazole Derivatives
ModelTargetq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)Reference
CoMFAMALT1 Inhibitors0.5880.982 rsc.org
CoMSIAMALT1 Inhibitors0.5860.974 rsc.org

A QSAR model applicable to this compound could be used to predict its activity against a specific target, provided the model was trained on a structurally relevant set of compounds. The contour maps generated from these models can also guide the design of new derivatives with enhanced potency by highlighting regions where steric bulk, positive or negative charges, or hydrophobic/hydrophilic properties are favorable or unfavorable for activity.

Molecular Dynamics Simulations to Explore Ligand-Target Stability and Conformational Changes

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, modeling its movements and conformational changes over time. eurasianjournals.com This technique complements the static picture provided by molecular docking by assessing the stability of the predicted binding pose and the persistence of key interactions. mdpi.com

For a complex of this compound with a target protein, an MD simulation would track the atomic movements over a set period (e.g., 100 nanoseconds). Key analyses include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. The RMSD of the ligand and protein backbone is monitored to assess if the system reaches equilibrium and if the ligand remains stably bound in the active site. mdpi.com

Interaction Stability: MD simulations allow for the analysis of the stability of specific interactions, such as hydrogen bonds, over the course of the simulation. A study on a pyrazole derivative targeting RET kinase showed that key hydrogen bonds with the hinge residue Ala807 were consistently maintained throughout a 100 ns simulation, confirming a stable binding mode. mdpi.com

A simulation was performed on the related compound 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole to evaluate its stability and potency as a protease inhibitor, demonstrating the utility of this method for the pyrazole class. mdpi.comresearchgate.net

Pharmacophore Modeling for De Novo Design and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative charges. researchgate.net

Pharmacophore models can be generated based on the structures of known active ligands or the structure of the target's binding site. researchgate.net For example, a five-point pharmacophore model (AHHRR: one acceptor, two hydrophobic, two aromatic rings) was developed for a series of pyrazole analogues to identify the crucial features for PDE4 inhibition. nih.gov

Once developed, a pharmacophore model based on the structural features of this compound and its analogs can be used as a 3D query to:

Virtual Screening: Rapidly search large chemical databases (like ZINC) to identify other structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov

De Novo Design: Guide the design of novel molecules that incorporate the key pharmacophoric features, aiming to improve potency and other drug-like properties.

Preclinical Investigations and Future Perspectives for 3 3,4 Dimethoxyphenyl 1h Pyrazole in Drug Discovery

In Vitro Efficacy Assessments in Relevant Biological Models (e.g., Cell Lines, Enzyme Assays)

The in vitro evaluation of pyrazole (B372694) derivatives bearing the 3,4-dimethoxyphenyl moiety has revealed promising cytotoxic and enzyme-inhibitory activities. These studies form the foundational evidence for their potential as therapeutic agents.

Recent research has focused on the synthesis and cytotoxic evaluation of new pyrazole derivatives. For instance, a study in 2024 detailed the synthesis of pyrazole derivatives from chalcones and their subsequent evaluation against breast cancer cell lines, MCF-7 and MDA-MB-231. researchgate.net While specific IC50 values for a compound solely identified as 3-(3,4-dimethoxyphenyl)-1H-pyrazole are not provided in this particular study, it highlights the general anticancer potential of this structural class. researchgate.net

In a broader context of pyrazolo[3,4-b]pyridines, which incorporate a pyrazole core, a derivative with a 3,4-dimethoxyphenyl group at a key position (compound 9h) was synthesized and tested against the HeLa cancer cell line. nih.gov Although it was found to be less active than the unsubstituted phenyl derivative (9a), it demonstrated improved anticancer activity compared to several other substituted analogues in the series. nih.gov This suggests that the dimethoxyphenyl substitution pattern is a relevant feature for modulating the biological activity of pyrazole-based compounds. nih.gov

Furthermore, the inhibitory activity of pyrazole derivatives extends to key enzymes involved in cell cycle regulation and signaling pathways. For example, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK9. nih.gov One of the lead compounds in that study, though not the dimethoxyphenyl analog, exhibited IC50 values of 1.630 µM and 0.262 µM against CDK2 and CDK9, respectively. nih.gov This highlights a potential mechanism of action for this class of compounds.

Another area of investigation for pyrazole derivatives is their effect on monoamine oxidase (MAO) enzymes, which are targets for the treatment of neurodegenerative disorders. nih.gov A series of pyrazoles were evaluated as MAO inhibitors, with one compound showing inhibitory activity in the micromolar range with high selectivity for the MAO-A isozyme. nih.gov This suggests a potential, though less explored, avenue for this compound derivatives in neuroscience.

Derivative ClassCell Line/EnzymeObserved ActivityReference
Pyrazole derivativesMCF-7, MDA-MB-231Cytotoxic activity researchgate.net
Pyrazolo[3,4-b]pyridines (compound 9h)HeLaImproved anticancer activity over other analogues nih.gov
Pyrazolo[3,4-b]pyridinesCDK2, CDK9Enzyme inhibition nih.gov
PyrazolesMAO-ASelective enzyme inhibition nih.gov

In Vivo Pharmacological Evaluations in Animal Models of Disease

While in vitro studies provide a strong rationale for the further development of this compound and its analogs, in vivo data is crucial for validating their therapeutic potential. Direct in vivo studies on the specific compound this compound are not extensively reported in the reviewed literature. However, research on closely related pyrazoline derivatives offers valuable insights into the potential in vivo pharmacology.

For instance, a study on 3,5-diphenyl-2-pyrazoline derivatives, which share a similar core structure, demonstrated significant antidepressant activities in animal models. nih.gov Specifically, compounds such as 3-(4-methoxyphenyl)-5-(3,4-dimethoxyphenyl)-2-pyrazoline reduced immobility time in the forced swim test by 41.9–48.6% at a dose of 100 mg/kg. nih.gov This suggests that the inclusion of a dimethoxyphenyl group can contribute to in vivo efficacy in models of depression. nih.gov

Another study investigated the biological activities of a newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide, in rainbow trout alevins. nih.gov This research, while in a non-mammalian model, points to the broader biological effects of dimethoxyphenyl-substituted pyrazolines, including impacts on brain metabolism and swimming physiology. nih.gov

It is important to note that these in vivo studies were conducted on pyrazoline derivatives, which have a different saturation level in the pyrazole ring compared to this compound. Nevertheless, these findings provide a basis for future in vivo investigations of the title compound.

Exploration of Therapeutic Applications and Disease Indications

The preclinical data for this compound and its analogs suggest several potential therapeutic applications.

The most prominent area of interest is oncology . The demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and cervical (HeLa) cancer, positions these compounds as potential anticancer agents. researchgate.netnih.gov The inhibition of CDKs provides a plausible mechanism for their antiproliferative effects, suggesting they could be developed as cell cycle inhibitors. nih.gov

Another promising therapeutic area is in the treatment of neurodegenerative disorders . The ability of pyrazole derivatives to inhibit MAO-A suggests a potential application in conditions like Parkinson's disease and Alzheimer's disease, where MAO inhibitors are used as part of the treatment regimen. nih.gov

Furthermore, the antidepressant-like effects observed in animal models with related pyrazoline derivatives point towards a potential role in treating depression . nih.gov The structure-activity relationship studies in this area indicate that the methoxy (B1213986) substitutions on the phenyl rings are important for activity. nih.gov

The broad spectrum of activities reported for pyrazole-containing compounds, including anti-inflammatory and antimicrobial effects, suggests that the therapeutic potential of this compound may extend beyond these primary areas. nih.govnih.gov

Challenges and Opportunities in Developing this compound-Based Therapeutics

The development of this compound into a clinically approved therapeutic faces several challenges and opportunities.

Challenges:

Specificity and Off-Target Effects: A key challenge is to ensure that the compound exhibits high specificity for its intended molecular target to minimize off-target effects and potential toxicity. The broad bioactivity of pyrazoles can be a double-edged sword.

Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its in vivo efficacy and safety. Poor pharmacokinetic profiles can hinder the translation of in vitro activity to in vivo effectiveness.

Drug Resistance: In the context of cancer therapy, the development of drug resistance is a major hurdle. Future research will need to investigate the potential for resistance to pyrazole-based inhibitors and strategies to overcome it.

Opportunities:

Scaffold for Further Optimization: The this compound structure provides a versatile scaffold for medicinal chemists to perform further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

Combination Therapies: There is an opportunity to explore the use of these compounds in combination with existing therapies to achieve synergistic effects and combat drug resistance, particularly in cancer treatment.

Targeting Multiple Pathways: The potential of some pyrazole derivatives to inhibit multiple kinases could be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov

Future Research Directions and Translational Potential

To advance the translational potential of this compound, future research should focus on several key areas:

Comprehensive In Vivo Studies: Rigorous in vivo studies in relevant animal models of cancer and neurodegenerative diseases are essential to confirm the therapeutic efficacy and establish a preliminary safety profile.

Mechanism of Action Studies: Detailed mechanistic studies are needed to precisely identify the molecular targets and signaling pathways modulated by the compound. This will aid in patient selection and the development of biomarkers.

Structure-Activity Relationship (SAR) and Lead Optimization: A systematic SAR study around the this compound core will be critical for identifying derivatives with improved drug-like properties.

Exploration of Novel Therapeutic Areas: Given the diverse biological activities of pyrazoles, investigating the efficacy of this compound in other disease areas, such as inflammatory and infectious diseases, could unveil new therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and hydrazine derivatives. Microwave-assisted synthesis under solvent-free conditions can enhance yields (reducing reaction time to 10–15 minutes) compared to conventional reflux methods (8–12 hours) . Optimization includes adjusting molar ratios (e.g., 1:1.2 ketone to hydrazine), using catalysts like acetic acid, and employing green solvents (ethanol/water mixtures) to improve sustainability .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–3.9 ppm, aromatic protons at δ 6.7–7.2 ppm) .
  • X-ray crystallography : Resolve bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles between the pyrazole and dimethoxyphenyl groups. SHELX programs are recommended for refinement .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 245.1 for C11_{11}H12_{12}N2_2O2_2) .

Q. What preliminary biological screening assays are used to evaluate this compound?

  • Methodology :

  • Anti-inflammatory : COX-2 inhibition assays (IC50_{50} determination via ELISA).
  • Antimicrobial : Broth microdilution against S. aureus (MIC: 8–16 µg/mL) and E. coli (MIC: 32–64 µg/mL) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, IC50_{50} ~50 µM) .

Advanced Research Questions

Q. How do structural modifications of the pyrazole core influence bioactivity?

  • Methodology :

  • Substituent effects : Compare analogues (Table 1) to identify critical groups. For example:
Substituent PositionBioactivity ChangeMechanism Insight
3,4-Dimethoxy (target)COX-2 IC50_{50}: 2.1 µMHydrogen bonding with Arg120
4-Nitro (analogue)Increased cytotoxicity (IC50_{50}: 12 µM)Enhanced electron-withdrawing effects .
  • SAR studies : Introduce halogens or bulky groups at position 5 to improve metabolic stability .

Q. How can computational methods predict target interactions and guide synthesis?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Simulate binding to COX-2 (PDB: 5KIR). The dimethoxy groups form π-π interactions with Tyr355, while the pyrazole nitrogen hydrogen-bonds to Ser530 .
  • DFT calculations (Gaussian 09) : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-analysis : Control variables like cell line (e.g., HepG2 vs. MCF7), assay duration (24 vs. 48 hours), and compound purity (HPLC ≥95% vs. crude extracts) .
  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Methodology :

  • Prodrug design : Esterify the pyrazole NH to enhance bioavailability (e.g., ethyl carbamate derivatives) .
  • Plasma protein binding studies : Use equilibrium dialysis to measure affinity for human serum albumin (HSA), correlating with half-life .

Methodological Notes

  • Synthesis optimization : Track reaction progress via TLC (Rf_f: 0.5 in ethyl acetate/hexane 3:7) and purify by column chromatography (silica gel, gradient elution) .
  • Crystallographic refinement : Use SHELXL for high-resolution data (R1_1 < 0.05) and PLATON for validating twinning or disorder .
  • Data reproducibility : Deposit raw spectral and crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre) to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.